molecular formula C12H18O2Si B14614382 Methyl 3-[dimethyl(phenyl)silyl]propanoate CAS No. 59344-04-6

Methyl 3-[dimethyl(phenyl)silyl]propanoate

Cat. No.: B14614382
CAS No.: 59344-04-6
M. Wt: 222.35 g/mol
InChI Key: MPKMHCNCUAAGQP-UHFFFAOYSA-N
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Description

Methyl 3-[dimethyl(phenyl)silyl]propanoate is an organosilicon compound featuring a silyl group attached to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[dimethyl(phenyl)silyl]propanoate typically involves the reaction of a silylating agent with a propanoate ester. One common method is the hydrosilylation of an unsaturated ester with dimethylphenylsilane in the presence of a platinum catalyst. The reaction conditions often include:

    Reagents: Dimethylphenylsilane, unsaturated ester (e.g., methyl acrylate)

    Catalyst: Platinum-based catalyst (e.g., Karstedt’s catalyst)

    Solvent: Toluene or another suitable organic solvent

    Temperature: 60-80°C

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to handle large volumes

    Optimized catalyst loading: to enhance reaction efficiency

    Purification steps: such as distillation or chromatography to isolate the desired product

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[dimethyl(phenyl)silyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The silyl group can be oxidized to form silanols or siloxanes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products:

    Oxidation: Silanols or siloxanes

    Reduction: Methyl 3-[dimethyl(phenyl)silyl]propanol

    Substitution: Various substituted silyl esters

Scientific Research Applications

Methyl 3-[dimethyl(phenyl)silyl]propanoate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.

    Materials Science: Incorporated into polymers to enhance their thermal and mechanical properties.

    Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which Methyl 3-[dimethyl(phenyl)silyl]propanoate exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can:

    Stabilize reactive intermediates: in organic reactions.

    Enhance the solubility: of compounds in organic solvents.

    Modify the reactivity: of adjacent functional groups through electronic effects.

Comparison with Similar Compounds

  • Methyl 3-[trimethylsilyl]propanoate
  • Methyl 3-[triethylsilyl]propanoate
  • Methyl 3-[dimethyl(tert-butyl)silyl]propanoate

Comparison:

  • Structural Differences: The presence of different alkyl groups attached to the silicon atom.
  • Reactivity: Methyl 3-[dimethyl(phenyl)silyl]propanoate exhibits unique reactivity due to the phenyl group, which can participate in π-π interactions and influence the electronic properties of the compound.
  • Applications: While similar compounds are used in organic synthesis and materials science, this compound offers distinct advantages in terms of stability and reactivity.

Properties

CAS No.

59344-04-6

Molecular Formula

C12H18O2Si

Molecular Weight

222.35 g/mol

IUPAC Name

methyl 3-[dimethyl(phenyl)silyl]propanoate

InChI

InChI=1S/C12H18O2Si/c1-14-12(13)9-10-15(2,3)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

MPKMHCNCUAAGQP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

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